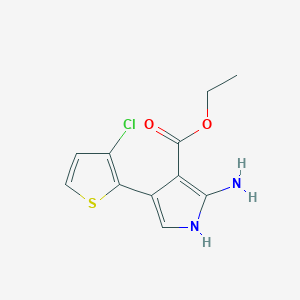
4-(3-Bromo-2-thienyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound that has garnered interest due to its potential applications in drug discovery. The bromine atom at the 3-position on the thienyl ring and the aminopyrimidine moiety at the 4-position make it a versatile intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of related thieno[2,3-b]pyridine derivatives often involves regioselective bromination, which in the case of thieno[2,3-b]pyridine, preferentially occurs at the 4-position with high isolated yields. This regioselectivity is crucial for the subsequent cross-coupling reactions that yield various drug discovery candidates . Additionally, multi-step synthetic procedures involving cyclization, chlorination, and nucleophilic substitution reactions have been reported for the synthesis of complex thieno[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized by various techniques, including NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray single-crystal diffraction. These compounds often exhibit planar conformations, which are important for their potential biological activities .
Chemical Reactions Analysis
Thieno[2,3-b]pyridine and its derivatives undergo a variety of chemical reactions, including halogenation, which can introduce functional groups such as bromine into the molecule. These halogenated intermediates are valuable for further functionalization through cross-coupling reactions . The presence of bromine, in particular, allows for the use of these compounds in Suzuki and other palladium-catalyzed coupling reactions, which are commonly employed in the synthesis of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The planarity of the thieno[2,3-b]pyridine core and the nature of the substituents affect the compound's crystallinity, melting point, and solubility. The presence of electron-withdrawing or electron-donating groups can also impact the compound's reactivity and stability . The intramolecular and intermolecular hydrogen bonding patterns observed in the crystal structures of these compounds can further influence their physical properties and their interactions with biological targets .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(3-Bromo-2-thienyl)-2-pyrimidinamine and its derivatives are primarily used in the synthesis of various heterocyclic compounds. This includes the creation of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones and 6-benzoylpyrrolo[2,3-a]pyrimidines, indicating its versatility in organic synthesis (Danswan, Kennewell, & Tully, 1989).
Halogenation of Thienopyridines
Research has been conducted on the direct halogenation of thieno[2,3-b]pyridine, including the conversion into its 3-chloro, 3-bromo, and 3-iodo derivatives. This process showcases the reactivity of thieno[2,3-b]pyridine derivatives in different chemical environments, which is significant for various synthetic applications (Klemm, Merrill, Lee, & Klopfenstein, 1974).
Synthesis of Polyfunctional Derivatives
In another study, the bromination of 4-chloro and 4-methoxythieno[2,3-d]pyrimidines was investigated, contributing to the understanding of the synthesis of polyfunctional derivatives of thieno[2,3-d]pyrimidines. This research helps in expanding the knowledge of chemical modifications possible with thienopyrimidines (Kaplina, Grinev, Bogdanova, Alekseeva, Pushkina, Fomina, & Shvedov, 1987).
Antimicrobial Activities
Some derivatives of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine have been tested for their antimicrobial activities. For example, a study synthesized 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones and tested them for antimicrobial properties, highlighting the potential medicinal applications of these compounds (Bakhite, Abdel-rahman, Mohamed, & Thabet, 2002).
Spectral-Luminescent Studies for Biomolecules Detection
In the realm of biochemistry, novel 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryls were synthesized and their spectral-luminescent properties were studied. This research is relevant for the development of RNA-specific fluorescent probes, which are important tools in molecular biology and diagnostics (Balanda, Volkova, Kovalska, Losytskyy, Tokar, Prokopets, & Yarmoluk, 2007).
Antiproliferative Activity Against Cancer
A study investigated the antiproliferative activity of halogenated thieno[3,2-d]pyrimidines against breast cancer cells, showing that these compounds can induce cell cycle arrest. This research contributes to the understanding of potential therapeutic applications of thieno[3,2-d]pyrimidines in cancer treatment (Ross, Temburnikar, Wilson, & Seley‐Radtke, 2015).
properties
IUPAC Name |
4-(3-bromothiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDYKJLLDIMPHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(C=CS2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377160 |
Source


|
| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-2-thienyl)-2-pyrimidinamine | |
CAS RN |
886360-54-9 |
Source


|
| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


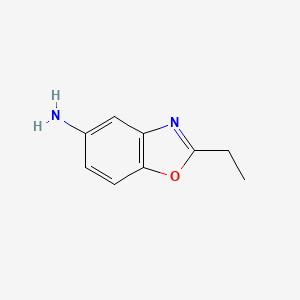

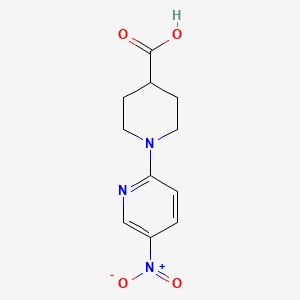


![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
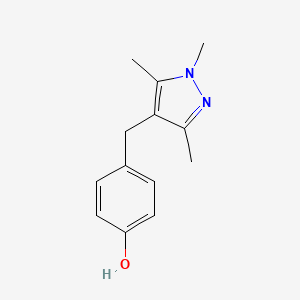
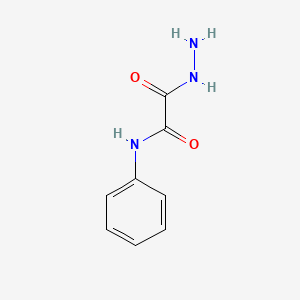
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)
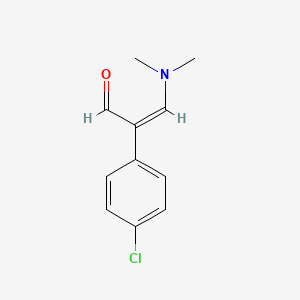
![{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1303224.png)
![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)
